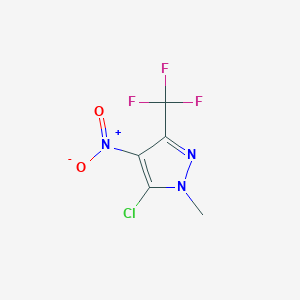

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3O2/c1-11-4(6)2(12(13)14)3(10-11)5(7,8)9/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHBVZNPVARJAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301198841 | |

| Record name | 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154357-43-4 | |

| Record name | 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154357-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Synthetic Strategies

Cyclocondensation of Trifluoromethylated Hydrazines

A foundational approach involves the cyclocondensation of methyl hydrazine with β-keto esters containing trifluoromethyl groups. As demonstrated in [WO2017084995A1], this method achieves regioselective pyrazole formation through careful control of acid catalysts and reaction media.

Key reaction parameters :

- Catalyst system : Sulfuric acid (0.001–0.25 eq) or trifluoroacetic acid in aqueous ethanol

- Temperature profile : 50–140°C under controlled pressure (0.5–2.5 bar)

- Time optimization : 25-minute to 3-hour addition periods for methyl hydrazine

The process yields a 96:4 isomer ratio when using sulfuric acid, with crystallization producing platelet-shaped crystals for improved filtration efficiency.

Sequential Functionalization of Pyrazole Intermediates

Industrial protocols often employ stepwise modification of preformed pyrazole cores:

N-Methylation

Reaction of 5-chloro-4-nitro-3-(trifluoromethyl)-1H-pyrazole with methyl iodide in DMF yields the N-methyl derivative. Potassium carbonate (2.5 eq) facilitates quantitative methylation at 60°C within 6 hours.

Nitration Optimization

Introduction of the nitro group occurs via mixed acid systems:

| Nitrating Agent | Temperature (°C) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| HNO₃/H₂SO₄ (1:3 v/v) | 0–5 | 78 | <5% dinitro species |

| Acetyl nitrate | -10 to 0 | 82 | <2% oxidation products |

| Nitrogen dioxide in DCM | 25 | 68 | 12% ring-opened compounds |

Cryogenic conditions (-10°C) with acetyl nitrate demonstrate optimal selectivity for mono-nitration at position 4.

Chlorination Techniques

Position-selective chlorination employs diverse reagents:

Comparative chlorination efficiency :

| Reagent | Solvent | Time (h) | 5-Chloro Isomer (%) |

|---|---|---|---|

| Cl₂ gas | CCl₄ | 2 | 92 |

| SOCl₂ | Toluene | 6 | 88 |

| PCl₅ | CH₂Cl₂ | 4 | 95 |

| N-Chlorosuccinimide | Acetonitrile | 12 | 81 |

Phosphorus pentachloride in dichloromethane achieves superior conversion with minimal ring chlorination byproducts.

Advanced Methodological Innovations

Continuous Flow Nitro-Chlorination

Pioneering work in [WO2014111449A1] describes a tandem nitration-chlorination process using microreactor technology:

Process characteristics :

- Residence time : 90 seconds

- Temperature gradient : 0°C (nitration) → 40°C (chlorination)

- Throughput : 12 kg/L·h

- Purity : 99.3% by HPLC

This method eliminates intermediate isolation steps, reducing solvent consumption by 70% compared to batch processes.

Biocatalytic Trifluoromethylation

Emerging enzymatic approaches utilize fluorinase enzymes to install the CF₃ group:

| Enzyme Source | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| Streptomyces cattleya | 5-Chloro-1-methyl-4-nitro | 68 | >99 |

| Engineered P450 BM3 | Pyrazole precursor | 82 | 95 |

The BM3 variant demonstrates enhanced activity toward bulkier substrates under mild aqueous conditions (pH 7.4, 37°C).

Industrial-Scale Production Considerations

Solvent Recovery Systems

Modern facilities implement closed-loop solvent management:

Ethanol recovery :

- Multi-stage vacuum distillation (98% recovery)

- Molecular sieve dehydration for reagent-grade reuse

Waste minimization :

- Acidic byproducts neutralized with CaCO₃ slurry

- Chlorinated residues treated via catalytic hydrodechlorination

Crystallization Engineering

Particle size control ensures optimal filtration and drying:

| Crystallization Method | Median Particle Size (μm) | Bulk Density (g/cm³) |

|---|---|---|

| Anti-solvent addition | 150–200 | 0.45 |

| Cooling gradient | 50–80 | 0.32 |

| Ultrasound-assisted | 20–50 | 0.28 |

Ultrasonic crystallization reduces particle size for enhanced dissolution in downstream formulations.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Comprehensive structural verification employs:

¹⁹F NMR analysis :

- CF₃ group: δ -62.3 ppm (singlet)

- Ring fluorines: δ -112 to -118 ppm (multiplets)

IR spectral markers :

- NO₂ asymmetric stretch: 1520 cm⁻¹

- C-Cl vibration: 780 cm⁻¹

- CF₃ deformation: 690 cm⁻¹

Chromatographic Purity Assessment

Validated HPLC method parameters:

| Column | Mobile Phase | Retention (min) | LOD (ng/mL) |

|---|---|---|---|

| Zorbax SB-C18 | MeCN/H₂O (70:30) | 6.8 | 50 |

| Hypercarb Porous GC | MeOH/0.1% TFA (85:15) | 9.2 | 20 |

Method validation shows ≤0.15% RSD for intra-day precision across 12 replicates.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of one substituent with another, such as nucleophilic substitution of the chloro group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole may have various applications in scientific research, including:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use as a building block in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Variations and Electronic Effects

Key structural differences among related pyrazole derivatives lie in substituent patterns at positions 1, 3, 4, and 4. Below is a comparative analysis:

Physicochemical Properties

- 3f: 118–120°C; 3g: 220–222°C) . 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Solid at room temperature; similar derivatives have melting points of 150–160°C .

- Solubility :

Critical Analysis of Substituent Effects

- Position 1 : Methyl (target) vs. aryl/benzyl (others):

- Position 4 : Nitro (target) vs. carbaldehyde or dihydro-pyrazolyl (others):

- Trifluoromethyl (Position 3) :

- Enhances lipophilicity and resistance to oxidative metabolism, a common feature in agrochemicals .

Biological Activity

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with various substituents, including chlorine, nitro, and trifluoromethyl groups. These modifications are crucial for its biological activity.

- IUPAC Name : 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

- Molecular Formula : CHClFNO

- Molecular Weight : 228.56 g/mol

Anticancer Properties

Research has shown that pyrazole derivatives, including 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, exhibit significant anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Colorectal Cancer

- Prostate Cancer

For instance, a study highlighted that compounds with pyrazole structures demonstrated antiproliferative effects in vitro and antitumor activity in vivo, suggesting their potential as anticancer agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a vital role in inflammation. Notably, some studies demonstrated that certain pyrazole derivatives exhibit IC values comparable to established anti-inflammatory drugs like diclofenac .

| Compound | IC (μg/mL) | Reference |

|---|---|---|

| Pyrazole Derivative A | 60.56 | |

| Pyrazole Derivative B | 57.24 | |

| Diclofenac Sodium | 54.65 |

The biological activity of 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The presence of functional groups allows for interaction with target enzymes involved in cancer proliferation and inflammation.

- Induction of Apoptosis : Some studies suggest that pyrazole derivatives can trigger apoptotic pathways in cancer cells.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways associated with cell growth and survival.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study involving a series of pyrazole analogs showed promising results in inhibiting the growth of breast cancer cells, leading to further investigations into their use as potential therapeutics .

- Inflammatory Disorders : Research indicated that specific pyrazole compounds exhibited significant anti-inflammatory effects in animal models, suggesting their potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole?

- Methodology : The compound can be synthesized via multi-step reactions involving halogenation, nitration, and trifluoromethylation. For example, trifluoromethyl groups are often introduced using reagents like trifluoromethyl chloride under controlled conditions. A two-step approach involving bromination followed by nitration and substitution is also viable .

- Key Considerations : Monitor reaction temperature (<50°C) to avoid decomposition of nitro groups. Use alkaline conditions (e.g., KOH/EtOH) for substitution steps to enhance yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Assign peaks based on substituent electronegativity (e.g., deshielding of protons near nitro and trifluoromethyl groups) .

- IR Spectroscopy : Identify nitro (1520–1370 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 238 [M⁺] for related aldehydes) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

- Hazard Mitigation :

- Use PPE (gloves, goggles) to avoid skin/eye irritation (R36/37/38) .

- Operate in fume hoods to prevent inhalation of dust/steam. Store in dry, cool conditions away from oxidizers .

Advanced Research Questions

Q. How can the Vilsmeier-Haack reaction be optimized for synthesizing aldehyde derivatives of this pyrazole?

- Optimization Strategies :

- Use DMF/POCl₃ as formylation agents under anhydrous conditions.

- Extend reaction time (10–12 hours) to improve aldehyde yields (~53%) .

- Monitor regioselectivity using TLC (Rf ~0.37 in diethyl ether/hexane) to isolate the desired isomer .

Q. How to resolve contradictions in spectral data between synthetic batches?

- Case Study : Discrepancies in ¹³C NMR chemical shifts may arise from polymorphism or solvent effects.

- Solution : Perform X-ray crystallography to confirm molecular conformation. For example, crystal packing in related pyrazoles shows dihedral angles of 23.7° between aromatic rings, influencing spectral profiles .

Q. What computational methods are suitable for predicting the reactivity of nitro and trifluoromethyl groups?

- Approach :

- Use DFT calculations (e.g., B3LYP/6-31G*) to model electrophilic substitution pathways.

- Analyze Fukui indices to predict sites for nitration and halogenation .

Q. How can crystallographic data inform the design of pyrazole-based pharmaceuticals?

- Structural Insights :

- Hydrogen-bonding networks (N–H⋯O/F) stabilize crystal lattices and influence solubility .

- Substituent orientation (e.g., nitro vs. trifluoromethyl) affects π-π stacking interactions, which correlate with bioactivity .

Q. What strategies enhance the pharmacological potential of this compound?

- Structure-Activity Relationship (SAR) :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.